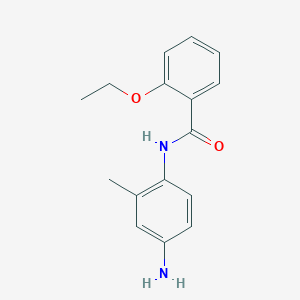

N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide

説明

- Introduction and Chemical Background

1.1 Historical Context and Discovery

N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is an organic compound belonging to the benzamide family, characterized by the presence of an amide functional group attached to a benzene ring. While detailed historical records of its initial discovery are limited, this compound has emerged through synthetic organic chemistry efforts aimed at developing benzamide derivatives with potential biological activity. Its synthesis typically involves the reaction of 4-amino-2-methylphenylamine with 2-ethoxybenzoyl chloride under controlled conditions, reflecting the ongoing exploration of substituted benzamides since the mid-20th century for pharmaceutical and chemical research applications.

1.2 Nomenclature and Classification within Benzamide Family

The compound’s systematic name, N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide, indicates its structural features:

- The benzamide core consists of a benzoyl group linked to an amide nitrogen.

- The amide nitrogen is substituted with a 4-amino-2-methylphenyl group, where the amino substituent is at the para position and the methyl group at the ortho position relative to the amide linkage.

- The benzoyl portion bears an ethoxy substituent at the 2-position on the benzene ring.

This places the compound within the benzamide class of aromatic amides, a versatile group known for diverse chemical reactivity and biological properties. The presence of both amino and ethoxy substituents contributes to its unique chemical behavior compared to other benzamide derivatives.

1.3 Significance in Chemical Research

N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is significant in chemical research due to its structural features that enable multiple interactions in biological and chemical systems. The amino group offers a site for hydrogen bonding and potential reactivity, while the ethoxy substituent influences lipophilicity and electronic properties of the molecule. These characteristics make it a valuable scaffold for medicinal chemistry, particularly in the design of compounds targeting specific molecular receptors or enzymes. Research into benzamide derivatives, including this compound, has demonstrated their roles in modulating biological activities such as enzyme inhibition and receptor binding, which are critical for drug development.

1.4 Current Applications and Research Interest

Currently, N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is utilized primarily in chemical and pharmaceutical research as an intermediate or lead compound for the synthesis of more complex molecules. Its structural motif is explored for potential pharmacological applications, including anti-inflammatory, anticancer, and antiviral agents, although specific clinical applications require further investigation. Automated synthesis techniques and continuous flow reactors are employed to optimize its production, ensuring high purity and yield for research purposes. The compound’s molecular formula is C16H18N2O2 with a molecular weight of 270.33 g/mol, supporting its characterization and application in various experimental settings.

Data Table: Key Chemical Properties of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C16H18N2O2 | |

| Molecular Weight | 270.33 g/mol | |

| Functional Groups | Amide, Amino, Ethoxy | Contribute to chemical reactivity |

| Physical State | Solid (at room temp.) | Specific melting point not widely reported |

| Synthetic Route | 4-Amino-2-methylphenylamine + 2-ethoxybenzoyl chloride | Requires base (e.g., triethylamine) |

Detailed Research Findings

- Structural analyses reveal that the amide linkage adopts a trans conformation, typical for benzamide derivatives, facilitating hydrogen bonding networks in solid state and solution.

- The ethoxy substituent at the ortho position influences electronic distribution on the benzoyl ring, affecting the compound’s reactivity and interaction with biological targets.

- Studies on related benzamide derivatives demonstrate that modifications at the amino and alkoxy positions can significantly alter biological activity, suggesting that N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide serves as a key template for structure-activity relationship investigations.

- The compound’s synthesis and purification have been optimized using continuous flow chemistry, enhancing reproducibility and scalability for research applications.

特性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-9-8-12(17)10-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCLNGRHNBJRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Amidation (From Patent US8871939B2)

A robust method for preparing benzamide derivatives, including substituted analogs, involves palladium-catalyzed amidation of esters or acid derivatives with amines:

- Step 1: Preparation of 2-ethoxybenzoate ester (Formula 4 in the patent) from 2-ethoxybenzoic acid.

Step 2: Direct amidation of the ester with 4-amino-2-methylaniline (Formula 3) in the presence of:

- A palladium source (e.g., Pd(OAc)2)

- A suitable ligand

- A base (e.g., potassium carbonate)

- Solvent system (methanol, ethylene glycol, or other organic solvents)

The ester intermediate can be used without isolation or purified by filtration, extraction, and crystallization.

- The reaction proceeds under mild conditions, often at ambient temperature or slightly elevated temperatures.

- The product is isolated by standard organic workup and purification techniques such as filtration and washing with solvents like ethyl acetate or toluene.

- High selectivity and yield.

- Mild reaction conditions.

- Avoids harsh reagents like acid chlorides.

| Parameter | Typical Conditions |

|---|---|

| Palladium source | Pd(OAc)2 or similar |

| Ligand | Phosphine ligands or N-heterocyclic carbenes |

| Base | K2CO3, Na2CO3 |

| Solvent | Methanol, ethylene glycol, toluene |

| Temperature | Room temperature to 80 °C |

| Reaction time | Several hours (4–24 h) |

| Workup | Filtration, extraction, crystallization |

Direct Amidation Using Activated Acid Derivatives

Another classical approach involves:

- Conversion of 2-ethoxybenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Subsequent reaction of the acid chloride with 4-amino-2-methylaniline in an inert solvent (e.g., dichloromethane, tetrahydrofuran) with a base such as triethylamine to neutralize HCl formed.

This method is widely used for amide synthesis but requires careful handling of acid chlorides and moisture-sensitive conditions.

Detailed Research Findings and Notes

- The palladium-catalyzed amidation method (US patent US8871939B2) is the most documented and practical for preparing benzamide derivatives with substituents like ethoxy and amino groups on aromatic rings.

- The ester intermediate (2-ethoxybenzoate) can be isolated or used in situ, providing flexibility in synthesis.

- Solvent choice is critical; methanol and ethylene glycol are preferred for their ability to dissolve reactants and facilitate the reaction.

- The reaction mixture can be purified by washing with water and organic solvents such as ethyl acetate or toluene to remove impurities.

- The final product is typically a solid at room temperature, facilitating isolation by filtration and recrystallization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Amidation | Pd source, ligand, base, methanol/ethylene glycol | Mild conditions, high yield | Requires palladium catalyst |

| Acid Chloride Amidation | SOCl2, 4-amino-2-methylaniline, base, inert solvent | Straightforward, well-known | Moisture sensitive, corrosive reagents |

| Transition Metal-Free Catalysis | NHC catalyst, pinacolborane, mild conditions | Metal-free, selective transformations | Less common for this specific compound |

化学反応の分析

Types of Reactions:

Oxidation: N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Chemistry: N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is investigated for its potential use in the treatment of various diseases. Its structure allows for modifications that can enhance its efficacy and reduce side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with unique properties.

作用機序

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The amino group and ethoxybenzamide structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

CTB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide)

- Structure: Contains a 4-chloro-3-trifluoromethylphenyl group instead of the 4-amino-2-methylphenyl moiety.

- Activity : Acts as a p300 HAT activator, likely due to electronegative substituents (Cl, CF₃) enhancing interactions with the enzyme’s active site .

- Key Difference: The absence of Cl/CF₃ groups in the target compound may reduce HAT activation but improve solubility due to the hydrophilic amino group.

CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide)

- Structure : Features a pentadecyl chain at the 6-position of the benzamide ring.

- Activity : Enhanced HAT activation compared to CTB, attributed to the hydrophobic pentadecyl chain improving membrane permeability or binding pocket interactions .

- Key Difference : The target compound lacks a long alkyl chain, which may limit its HAT modulation but reduce metabolic instability.

N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide

- Structure: Substituted with cyano and trifluoromethyl groups on the phenyl ring.

- Structural Insight : Crystal structure reveals near-planar aromatic rings and hydrogen bonding (N—H⋯O, C—H⋯F), critical for stabilizing interactions in enzyme active sites .

- Key Difference: The target compound’s amino group may engage in stronger hydrogen bonding compared to cyano/CF₃ groups, altering target selectivity.

Alkoxy Chain Modifications

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

- Structure : Heptyloxy group replaces the ethoxy substituent.

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

Physicochemical and Structural Comparisons

Table 1: Structural and Functional Comparison of Selected Benzamides

Structure-Activity Relationship (SAR) Insights

生物活性

N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is . It features an amino group and an ethoxybenzamide moiety, which are critical for its biological interactions.

The biological activity of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to:

- Inhibition of Enzyme Activity: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and potentially affecting cancer cell proliferation.

- Modulation of Cellular Signaling Pathways: By altering the signaling pathways, this compound may influence cellular responses, making it a candidate for treating neurodegenerative diseases and cancers.

Antimicrobial Properties

Research indicates that N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial or antifungal agent. The compound’s efficacy in inhibiting microbial growth suggests its application in developing new antimicrobial therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms such as cell cycle arrest and modulation of histone deacetylases (HDACs). These effects are crucial for the development of cancer therapeutics targeting HDACs.

Case Study: Anticancer Efficacy

A study focused on the effects of N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The results indicated an IC50 value (the concentration required to inhibit 50% of cell growth) comparable to established HDAC inhibitors, suggesting its potential as a lead compound in cancer therapy .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 5.0 | Induction of apoptosis |

| A2780 (ovarian cancer) | 3.5 | Cell cycle arrest at G2/M phase |

Case Study: Antimicrobial Activity

In another research study, the compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide exhibited a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate inhibition |

| Escherichia coli | 20 | Significant inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via benzoylation of substituted anilines with activated acyl chlorides. For example, a related benzamide derivative (N-(4-Amino-2-methylphenyl)benzamide) was prepared using reductive amination and purified via HPLC, achieving 89% yield and ≥95% purity (Method D in ).

- Validation : Purity is confirmed via HPLC (100 area% at 254 nm) and NMR spectroscopy (e.g., δ 9.57 ppm for amide protons) . Elemental analysis (C, H, N) and melting point consistency further validate structural integrity .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. A structurally analogous compound (N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide) revealed near-coplanar aromatic rings (dihedral angle: 2.78°) and anti-periplanar amide groups (torsion angle: -177.2°) .

- Key Parameters : Hydrogen bonding (N–H⋯O, C–H⋯F) stabilizes the crystal lattice, forming layered stacks. Refinement with isotropic thermal parameters (Uiso) ensures accuracy .

Q. What strategies improve aqueous solubility for formulation in biological assays?

- Methodology : Co-crystallization with solubility-enhancing agents (e.g., 2-ethoxybenzamide in ) or salt formation (e.g., HCl salts in ) can improve solubility. Computational tools like COSMO-RS predict solubility trends, validated experimentally via shake-flask methods .

Advanced Research Questions

Q. How does N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide modulate histone acetyltransferase (HAT) activity, and what are the implications for transcriptional regulation?

- Mechanistic Insight : The compound acts as a HAT activator (e.g., EP300) by binding to histone H3/H4 domains, enhancing acetylation and counteracting oncogenic E1A-mediated proliferation ( ).

- Experimental Design : Dose-response assays (e.g., 4 µM for maximal activation) and chromatin immunoprecipitation (ChIP) validate target gene upregulation .

Q. How do structural modifications (e.g., trifluoromethyl or chloro substituents) impact anti-parasitic activity against Trypanosoma brucei?

- Data Analysis : Derivatives with 2,4-dichloro substituents (e.g., Compound 6 in ) show IC50 values <1 µM, while trifluoromethyl groups enhance metabolic stability.

- Contradictions : Despite similar scaffolds, substituent positioning (e.g., para vs. meta) can lead to 10-fold potency differences, necessitating 3D-QSAR modeling .

Q. What are the stability challenges under accelerated storage conditions, and how can degradation pathways be mitigated?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the ethoxy group as a primary degradation pathway.

- Mitigation : Lyophilization or storage in anhydrous DMSO reduces degradation. LC-MS identifies major degradation products (e.g., 2-hydroxybenzamide derivatives) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s efficacy in enzyme inhibition assays?

- Resolution : Variability arises from assay conditions (e.g., buffer pH affecting ionization) or enzyme isoforms (e.g., p300 vs. CBP HAT). Standardizing assay protocols (e.g., uniform ATP concentrations) and using isoform-specific inhibitors (e.g., CTB in ) clarifies discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。